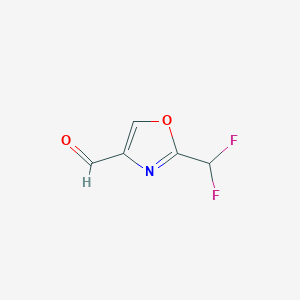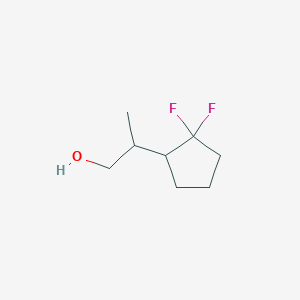
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde” is a compound that contains a difluoromethyl group. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of organofluorine compounds, such as “2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde”, has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . Flow microreactor synthesis has been used to synthesize organofluorine compounds . The process involves fluorination and fluoroalkylations .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The process involves the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode .科学的研究の応用
Antimicrobial Agents
A study conducted by Bhat et al. (2016) involves the synthesis of new 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach. These compounds were evaluated for their antimicrobial activities and showed a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities. The study highlights the potential use of oxazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).
Synthetic Methodologies
Research by Graham (2010) presents an expedient method for the direct conversion of aldehydes to 2,4-disubstituted oxazoles. This method utilizes the oxidation of an oxazolidine formed from the condensation of serine with an aldehyde, showcasing a novel approach to oxazole synthesis from readily available starting materials, potentially including the synthesis of "2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde" derivatives (Graham, 2010).
Tuberculosis Inhibitory Activity
A study focusing on the synthesis, tuberculosis inhibitory activity, and SAR study of N-substituted-phenyl-1,2,3-triazole derivatives by Costa et al. (2006) revealed that the inclusion of difluoromethylene groups in triazole derivatives could significantly enhance their anti-Mycobacterium tuberculosis activity. This suggests that modifications to the "2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde" structure could lead to potent antimycobacterial agents (Costa et al., 2006).
作用機序
While the specific mechanism of action for “2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde” is not known, related compounds such as Eflornithine, an irreversible ornithine decarboxylase inhibitor, have been studied . Eflornithine is a “suicide inhibitor,” irreversibly binding to ornithine decarboxylase (ODC) and preventing the natural substrate ornithine from accessing the active site .
将来の方向性
The field of difluoromethylation has seen recent advances and is of considerable interest in diverse fields of science because of the unique physical and chemical properties of difluoromethyl groups . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . Future research will likely continue to explore new synthetic methods and applications for difluoromethylated compounds .
特性
IUPAC Name |
2-(difluoromethyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-4(7)5-8-3(1-9)2-10-5/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFCCJOICQIVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2979876.png)
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979879.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide](/img/structure/B2979880.png)


![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2979883.png)



![3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid](/img/structure/B2979889.png)
![Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2979890.png)
![Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate](/img/structure/B2979896.png)
![5-(4-Ethylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2979898.png)
